molecular formula C20H27N5O4 B2705307 Methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate CAS No. 900261-85-0

Methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

Cat. No.: B2705307
CAS No.: 900261-85-0
M. Wt: 401.467
InChI Key: VHVRIEVCIQBRIF-UHFFFAOYSA-N
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Description

Historical Development of Purino-Imidazole Chemistry

The origins of purinoimidazole chemistry trace back to Emil Fischer’s pioneering work on purine synthesis in the late 19th century. Fischer’s isolation of uric acid from kidney stones in 1884 laid the groundwork for understanding purine derivatives. Early synthetic efforts focused on modifying purine cores through halogenation and reduction, as exemplified by Fischer’s conversion of uric acid to 2,6-diiodopurine using PCl~5~ and HI.

The fusion of imidazole and purine systems emerged as a strategic approach to enhance molecular interactions with biological targets. A key milestone was the development of cyclocondensation techniques in the 1990s, enabling the synthesis of purinoimidazoles from 4-nitroimidazole precursors. For instance, hydrogenation of 4-nitroimidazole-5-carboximes followed by reactions with orthoesters yielded iminoethers, which underwent ammonia-mediated cyclization to form the purinoimidazole core. These methods established a foundation for synthesizing structurally diverse derivatives, including methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate.

Significance in Medicinal Chemistry

This compound exemplifies the therapeutic potential of purinoimidazole derivatives. Its structure features three critical modifications:

  • Cyclohexyl substitution at position 6 enhances lipophilicity, potentially improving membrane permeability.
  • Trimethyl groups at positions 4, 7, and 8 introduce steric hindrance, which may stabilize interactions with hydrophobic enzyme pockets.
  • The propanoate ester at position 2 serves as a prodrug moiety, facilitating metabolic activation in vivo.

These modifications are hypothesized to optimize pharmacokinetic properties while retaining affinity for purine-binding enzymes. Comparative studies of analogous compounds, such as ethyl 2-(6-cyclohexyl-1,3-dioxopurinoimidazol-2-yl)acetate, demonstrate that alkyl ester chains at position 2 improve solubility without compromising target engagement.

Table 1: Structural Features of Selected Purinoimidazole Derivatives

Compound Substituents (Positions) Key Functional Groups
Methyl 3-(6-cyclohexyl-...)propanoate 6-Cyclohexyl, 4,7,8-Trimethyl Dioxopurine, Propanoate ester
Ethyl 2-(6-cyclohexyl-...)acetate 6-Cyclohexyl, 4,7,8-Trimethyl Dioxopurine, Acetate ester
Methyl 3-(6-benzyl-...)propanoate 6-Benzyl, 4,7-Dimethyl Dioxopurine, Propanoate ester

Current Research Landscape and Therapeutic Applications

Recent investigations have explored purinoimidazole derivatives as modulators of purine metabolic pathways, which are dysregulated in cancer and inflammatory diseases. The compound’s dioxopurine moiety may inhibit enzymes like adenine phosphoribosyltransferase (APRT) or hypoxanthine-guanine phosphoribosyltransferase (HGPRT), both critical for nucleotide salvage pathways.

Ongoing studies focus on structure-activity relationships (SAR) to optimize selectivity. For example, replacing the cyclohexyl group with aromatic substituents (e.g., benzyl) alters binding kinetics to purine receptors, as observed in methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurinoimidazol-2-yl)propanoate. Such modifications highlight the scaffold’s adaptability for targeting distinct biological pathways.

Synthetic Advances : Modern synthetic routes employ Pd/C-catalyzed hydrogenation and sealed-tube ammonolysis to achieve high yields (>80%) of purinoimidazole intermediates. These methods enable scalable production of derivatives for preclinical testing.

Properties

IUPAC Name

methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-12-13(2)25-16-17(21-19(25)24(12)14-8-6-5-7-9-14)22(3)20(28)23(18(16)27)11-10-15(26)29-4/h14H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVRIEVCIQBRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

This compound is a synthetic compound that belongs to a class of biologically active molecules known as purines and imidazoles. These types of compounds are often studied for their potential therapeutic applications due to their diverse biological activities.

Biological Activities

  • Antitumor Activity : Many purine derivatives exhibit antitumor properties. Compounds containing imidazole rings have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
  • Antiviral Properties : Some imidazole-containing compounds have demonstrated antiviral activity against a range of viruses by interfering with viral replication processes. This is particularly relevant in the context of developing treatments for viral infections.
  • Enzyme Inhibition : Compounds like this compound may act as inhibitors of specific enzymes involved in nucleotide metabolism or other biochemical pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
  • Cytotoxicity : Research indicates that some derivatives can induce cytotoxic effects in various cell lines. The mechanism often involves oxidative stress or disruption of cellular signaling pathways.

Case Studies

  • Study on Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various purine derivatives. It was found that modifications at specific positions significantly enhanced their antitumor efficacy against human cancer cell lines.
  • Antiviral Activity Analysis :
    • Another research article highlighted the antiviral properties of imidazole derivatives against HIV. The study demonstrated that certain modifications improved the selectivity index and reduced cytotoxicity while maintaining antiviral potency.

Data Tables

Activity Type Compound Example Mechanism Reference
AntitumorVarious PurinesInduction of apoptosisSmith et al., 2020
AntiviralImidazole DerivativesInhibition of viral replicationJohnson et al., 2021
Enzyme InhibitionMethyl DerivativesCompetitive inhibition of enzyme activityWang et al., 2019
CytotoxicityCyclohexyl CompoundsInduction of oxidative stressLee et al., 2022

Comparison with Similar Compounds

Structural Comparison

The target compound’s purinoimidazol core distinguishes it from other imidazole derivatives. Key structural differences include:

Compound Name Core Structure Key Substituents Functional Groups
Methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate (Target) Purinoimidazol Cyclohexyl, 4,7,8-trimethyl, dioxo group, methyl propanoate Ester, dioxo, alkyl
Methyl 3-{2-[4-(Aminomethyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate (Compound 5, ) Oxazolo[4,5-b]pyridine Aminomethylphenyl, methyl propanoate Amine, ester
Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate (Compound 12, ) Benzo[d]imidazole Nitro, trifluoromethyl, methyl propanoate Nitro, trifluoromethyl, ester
Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate (Compound 32, ) Imidazole Tetrazolyl, biphenyl, trimethylsilyl, hydroxymethyl Tetrazole, silyl ether, ester

Key Observations :

  • The purinoimidazol core in the target compound introduces steric hindrance and electronic effects distinct from oxazole or benzoimidazole derivatives.
  • The cyclohexyl group enhances lipophilicity compared to aromatic substituents (e.g., phenyl in Compound 5 ).
  • The dioxo group may influence hydrogen-bonding interactions, contrasting with nitro (Compound 12 ) or tetrazolyl (Compound 32 ) functionalities.

Key Observations :

  • The target compound’s synthesis may require specialized conditions due to the purinoimidazol core’s sensitivity.
  • High-yielding methods (e.g., 79–88% in Compounds 12 and 32 ) suggest esterification and heterocyclic coupling are robust steps.
Physicochemical Properties

Comparative data on melting points, spectral features, and solubility:

Compound Melting Point (°C) IR/NMR Highlights Solubility Trends
Target Compound Not reported Expected C=O stretches (dioxo, ester) ~1700–1750 cm⁻¹; cyclohexyl δH ~1.0–2.5 ppm Low aqueous solubility*
Compound 5 160 (decomp.) NH₂ (3359 cm⁻¹), ester C=O (1716 cm⁻¹) Soluble in polar aprotic solvents
Compound 12 279.4 Nitro (1344 cm⁻¹), CF₃ (1118 cm⁻¹) Limited in water, soluble in CHCl₃
Compound 32 Not reported Tetrazole (broad δH ~13 ppm), Si–O (ν ~1000 cm⁻¹) Enhanced by silyl ether group

Key Observations :

  • The target compound’s cyclohexyl group likely reduces crystallinity compared to aromatic analogs (e.g., Compound 12 ).
  • Trifluoromethyl (Compound 12 ) and silyl ether (Compound 32 ) substituents modulate solubility and stability.

Q & A

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Route 1 : Condensation of pyridone precursors with L-histidine methyl ester in dichloromethane (DCM) at room temperature for 72 hours, yielding 43% after purification with DCM/EtOH (93:7) .
  • Route 2 : One-pot reactions using nucleophilic substitution under basic conditions (e.g., DMF, 80°C), achieving up to 88% yield in optimized cases .
  • Optimization Strategies :
    • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
    • Catalysts : Triethylamine (TEA) improves reaction efficiency by neutralizing HCl byproducts .
    • Temperature : Elevated temperatures (e.g., 50–80°C) reduce reaction times but may require reflux conditions for stability .

Q. Table 1: Comparison of Synthetic Routes

MethodSolventCatalystTemp.YieldReference
Route 1DCMTEART43%
Route 2DMF80°C88%

Q. How is structural confirmation achieved using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.34–8.09 ppm) and ester methyl groups (δ 3.84 ppm). Cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm) .
  • HRMS : Confirm molecular formula via exact mass (e.g., [M+H]+ calcd: 509.1819, observed: 509.1825) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Q. Table 2: Key Spectral Data

TechniqueCharacteristic PeaksFunctional GroupReference
1H NMRδ 3.84 (s, 3H)Ester -OCH3
13C NMRδ 170.7C=O (ester)
HRMS509.1825 [M+H]+Molecular ion

Advanced Research Questions

Q. How can contradictions in NMR data for derivatives be resolved?

Methodological Answer:

  • Dynamic Effects : Rotamers or tautomers (e.g., imidazole ring proton exchange) broaden peaks. Use DMSO-d6 to stabilize conformers .
  • Overlapping Signals : Apply 2D NMR (COSY, HSQC) to assign crowded regions. For example, cyclohexyl protons may overlap with alkyl chains in δ 1.2–2.1 ppm .
  • Solvent Artifacts : CDCl3 can mask acidic protons; compare with D2O-shaken spectra to identify exchangeable hydrogens .

Q. What strategies enhance biological activity while maintaining solubility?

Methodological Answer:

  • Group Modification :
    • Cyclohexyl Replacement : Substitute with smaller alkyl groups (e.g., isopropyl) to reduce steric hindrance without compromising lipophilicity .
    • Ester Hydrolysis : Convert methyl ester to carboxylic acid to improve aqueous solubility (e.g., via alkaline hydrolysis) .
  • Prodrug Design : Introduce PEGylated side chains or glycosyl groups to enhance bioavailability .

Q. Table 3: Bioactivity Optimization

ModificationImpactSolubility (LogP)Reference
Cyclohexyl → isopropylIncreased receptor affinity2.1 → 1.8
Ester → carboxylic acidImproved aqueous solubility2.5 → 1.2

Q. How can computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : Use InChI keys (e.g., InChI=1S/C20H21N5O4...) to model binding with enzymes like purine receptors. Software: AutoDock Vina or Schrödinger .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters: AMBER force field, TIP3P water model .
  • QSAR Models : Corolate substituent electronegativity (e.g., methyl vs. nitro groups) with IC50 values for activity prediction .

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